4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride
Description
Properties
IUPAC Name |
4-fluoro-2-methyl-5-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N.ClH/c1-4-2-6(9)5(3-7(4)13)8(10,11)12;/h2-3H,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAJPDAHBQAZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(F)(F)F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1808447-11-1 | |
| Record name | 4-fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common method is the Friedel-Crafts acylation followed by reduction and halogenation. The process begins with the acylation of a suitable aromatic precursor, followed by reduction to form the corresponding alkane. Subsequent halogenation introduces the fluoro and trifluoromethyl groups .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is prevalent. These methods allow for the precise introduction of functional groups under mild conditions, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine and chlorine in the presence of a Lewis acid catalyst facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitro compounds, and halogenated derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of fluorescent probes for biological imaging.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The presence of fluoro and trifluoromethyl groups enhances its binding affinity to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s ability to inhibit specific enzymes makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride
- Molecular Formula : C₈H₇F₄N·HCl
- SMILES : CC1=CC(=C(C=C1N)C(F)(F)F)F.Cl
- InChIKey : XDUHUGDBICPHPL-UHFFFAOYSA-N
Structural Features :
The compound features a benzene ring substituted with:
- A fluorine atom at position 4,
- A methyl group at position 2,
- A trifluoromethyl group at position 5,
- An amino group (–NH₂) at position 1, stabilized as a hydrochloride salt.
Key Properties :
- Collision Cross-Section (CCS) : Predicted CCS values include 145.4 Ų ([M+H]⁺) and 153.7 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .
- Synthetic Relevance : Fluorinated anilines like this are critical intermediates in pharmaceuticals and agrochemicals due to their electron-withdrawing substituents, which enhance stability and reactivity.
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Electronic Effects :
- Fluorine vs. Chlorine : Fluorine’s higher electronegativity increases ring deactivation compared to chlorine, influencing reactivity in coupling reactions .
- Trifluoromethyl (CF₃) Position : At position 5 (target compound), the CF₃ group sterically hinders para-substitution, whereas at position 3 (CAS 123973-25-1), it directs electrophiles to ortho/para positions .
Physicochemical Properties
Key Insights :
- The hydrochloride salt form of the target compound enhances aqueous solubility, making it preferable for pharmaceutical formulations compared to neutral analogs .
- Trifluoromethoxy-substituted analogs (e.g., CAS 1588441-12-6) exhibit higher lipophilicity, favoring membrane permeability but reducing solubility .
Biological Activity
4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride is a fluorinated aromatic amine that has garnered attention in pharmaceutical research due to its potential biological activities. The incorporation of trifluoromethyl groups into organic compounds often enhances their biological properties, including increased potency and selectivity towards specific biological targets.
Chemical Structure and Properties
The compound features a fluorinated aniline structure, which is characterized by the presence of both fluoro and trifluoromethyl substituents. This unique combination affects its electronic properties, lipophilicity, and overall biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with trifluoromethyl groups often exhibit enhanced interactions with enzymes, leading to inhibition of specific metabolic pathways. For example, similar compounds have shown increased potency in inhibiting enzymes involved in neurotransmitter uptake .
- Receptor Modulation : The structural features allow for effective binding to various receptors, altering their activity and influencing downstream signaling pathways. This is particularly relevant in studies focusing on G-protein coupled receptors (GPCRs) and ion channels .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
- Anticancer Potential : The compound has been evaluated for its anticancer effects in vitro, showing promising results in inhibiting cell proliferation in certain cancer cell lines. This activity may be linked to its ability to induce apoptosis through modulation of cell signaling pathways .
- Anti-inflammatory Effects : Similar fluorinated compounds have demonstrated anti-inflammatory properties, which may be relevant for therapeutic applications in conditions like arthritis or inflammatory bowel disease .
Case Study 1: Anticancer Activity
In a study examining the effects of various fluorinated anilines on cancer cell lines, this compound was found to inhibit the growth of breast cancer cells with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of several trifluoromethyl-substituted anilines against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a significant zone of inhibition (20 mm) against S. aureus, suggesting potential as a lead compound for further development.
Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
